molecular formula C16H19N3O4S2 B2707261 N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-N-(methylsulfonyl)methanesulfonamide CAS No. 478033-10-2

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-N-(methylsulfonyl)methanesulfonamide

Cat. No.: B2707261
CAS No.: 478033-10-2
M. Wt: 381.47
InChI Key: NDRODMVCOKGRRT-UHFFFAOYSA-N
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Description

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-N-(methylsulfonyl)methanesulfonamide is a useful research compound. Its molecular formula is C16H19N3O4S2 and its molecular weight is 381.47. The purity is usually 95%.
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Scientific Research Applications

Molecular and Supramolecular Structures

Sulfonamides, including derivatives similar to the queried compound, have been extensively studied for their molecular and supramolecular structures. For example, research on N-[2-(pyridin-2-yl)ethyl] derivatives of methanesulfonamide reveals insights into their coordination as ligands in metal complexes, showcasing the diverse conformations and hydrogen bonding patterns that influence their supramolecular assemblies (Danielle L Jacobs, B. Chan, Abby R. O'Connor, 2013). Such studies are foundational for developing materials with specific optical, magnetic, or catalytic properties.

Synthesis and Catalysis

The synthesis and catalytic applications of sulfonamide derivatives have been a significant area of research, contributing to green chemistry and sustainable processes. For instance, research into base-free transfer hydrogenation of ketones using Cp*Ir(pyridinesulfonamide)Cl precatalysts highlights the utility of sulfonamide derivatives in facilitating environmentally friendly catalytic reactions (A. Ruff, C. Kirby, B. Chan, Abby R. O'Connor, 2016). These findings underscore the role of sulfonamide derivatives in advancing synthetic methodologies that are both efficient and reduce the reliance on toxic solvents or conditions.

Molecular Recognition and Biological Activity

Research on sulfonamides extends into bioorganic chemistry, where their role in molecular recognition and potential biological activities is explored. Studies on the synthesis and molecular recognition capabilities of sulfonamide derivatives for dicarboxylic acids reveal the potential of these compounds in designing sensors or receptors for specific molecules (Qi Yan-xing, 2004). This area of research is pivotal for developing diagnostic tools, therapeutic agents, and understanding biomolecular interactions.

Environmental and Biochemical Applications

Furthermore, the metabolic pathways of methanesulfonic acid, closely related to methanesulfonamide derivatives, have been studied to understand the biogeochemical cycling of sulfur and its environmental impact (D. Kelly, J. Murrell, 1999). Such research is critical for assessing the ecological consequences of atmospheric compounds and their microbial metabolism, highlighting the environmental relevance of sulfonamide compounds.

Properties

IUPAC Name

N-(1-benzyl-3-cyano-4,5-dimethylpyrrol-2-yl)-N-methylsulfonylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S2/c1-12-13(2)18(11-14-8-6-5-7-9-14)16(15(12)10-17)19(24(3,20)21)25(4,22)23/h5-9H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDRODMVCOKGRRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C#N)N(S(=O)(=O)C)S(=O)(=O)C)CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.